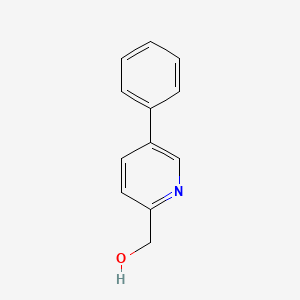

(5-Phenylpyridin-2-yl)methanol

Vue d'ensemble

Description

“(5-Phenylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.22 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .

Molecular Structure Analysis

The molecular structure of “(5-Phenylpyridin-2-yl)methanol” consists of a pyridine ring attached to a phenyl group at the 5-position and a methanol group at the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving “(5-Phenylpyridin-2-yl)methanol” are not available, methanol synthesis from CO2 and H2 is a well-known reaction . The yield of methanol is most sensitive to temperature, pressure, CO2/CO, and H2/(CO + CO2) molar ratios .Applications De Recherche Scientifique

Anti-Fibrosis Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyridin-2-yl compounds have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . Specifically, 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities .

- Methods of Application : These compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Protein Interaction Prediction

- Scientific Field : Bioinformatics

- Application Summary : Google DeepMind’s AlphaFold 3, an AI model, uses pyridin-2-yl compounds among other molecules to predict the structure and interactions of proteins, DNA, RNA, ligands, and more .

- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .

- Results : The interactions of proteins with other molecule types see at least a 50% improvement compared with existing prediction methods .

Flow Synthesis of 2-Methylpyridines

- Scientific Field : Organic Chemistry

- Application Summary : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .

- Methods of Application : The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

- Results : Eight 2-methylated pyridines were produced. The products were obtained in very good yields and were suitable for further use without additional work-up or purification .

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

- Methods of Application : The compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Catalyst-Free Multicomponent Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : A catalyst-free multicomponent synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives was developed . This involved the use of 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid and different aldehydes .

- Methods of Application : The synthesis was performed at 80 °C in an aqueous ethanol medium .

- Results : The process resulted in the production of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives .

Green Chemistry

- Scientific Field : Green Chemistry

- Application Summary : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .

- Methods of Application : The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

- Results : Eight 2-methylated pyridines were produced. The products were obtained in very good yields and were suitable for further use without additional work-up or purification .

Propriétés

IUPAC Name |

(5-phenylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-12-7-6-11(8-13-12)10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPRSPHHBIRJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20708632 | |

| Record name | (5-Phenylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Phenylpyridin-2-yl)methanol | |

CAS RN |

197847-89-5 | |

| Record name | (5-Phenylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

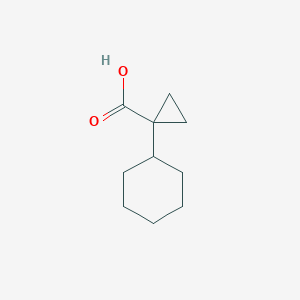

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)